

Spectroscopic Profile of Benzyl Phenylacetate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl phenylacetate*

Cat. No.: *B085878*

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **benzyl phenylacetate**, a widely used fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The quantitative spectroscopic data for **benzyl phenylacetate** are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: ^1H NMR Spectroscopic Data for Benzyl Phenylacetate

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.31	m	10H	Aromatic Protons (C ₆ H ₅ -CH ₂ - and C ₆ H ₅ -CH ₂ CO-)
5.12	s	2H	-CH ₂ - (benzyl ester)
3.66	s	2H	-CH ₂ - (phenylacetyl)

Table 2: ¹³C NMR Spectroscopic Data for Benzyl PhenylacetateSolvent: CDCl₃

Chemical Shift (ppm)	Assignment
171.6	C=O (Ester Carbonyl)
135.9	Quaternary Aromatic Carbon
134.2	Quaternary Aromatic Carbon
129.3	Aromatic CH
128.6	Aromatic CH
128.5	Aromatic CH
128.2	Aromatic CH
127.2	Aromatic CH
66.8	-O-CH ₂ - (Benzyl Ester)
41.7	-CH ₂ -CO- (Phenylacetyl)

Table 3: Infrared (IR) Spectroscopy Peak List for Benzyl Phenylacetate

Sample Preparation: Neat Liquid Film

Wavenumber (cm ⁻¹)	Intensity	Assignment
3030	Medium	Aromatic C-H Stretch
2950	Medium	Aliphatic C-H Stretch
1735	Strong	C=O Stretch (Ester)
1605, 1495, 1455	Medium	Aromatic C=C Bending
1260, 1160	Strong	C-O Stretch (Ester)
740, 695	Strong	Aromatic C-H Bending (Out of Plane)

Table 4: Mass Spectrometry (MS) Data for Benzyl Phenylacetate

Ionization Method: Electron Ionization (EI)

m/z	Relative Abundance (%)
91	100.0
226	2.4
108	3.0
92	9.2
65	10.0

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended to provide a foundation for reproducible experimental work.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **benzyl phenylacetate** was prepared by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

- ¹H NMR: The proton NMR spectrum was recorded on a 400 MHz spectrometer. Data acquisition involved 16 scans with a relaxation delay of 1 second. The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was manually phased and baseline corrected.
- ¹³C NMR: The carbon-13 NMR spectrum was acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. The spectrum was obtained with proton decoupling. A total of 256 scans were accumulated with a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio. The FID was processed with an exponential multiplication factor of 1 Hz prior to Fourier transformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum of **benzyl phenylacetate** was obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR unit. The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

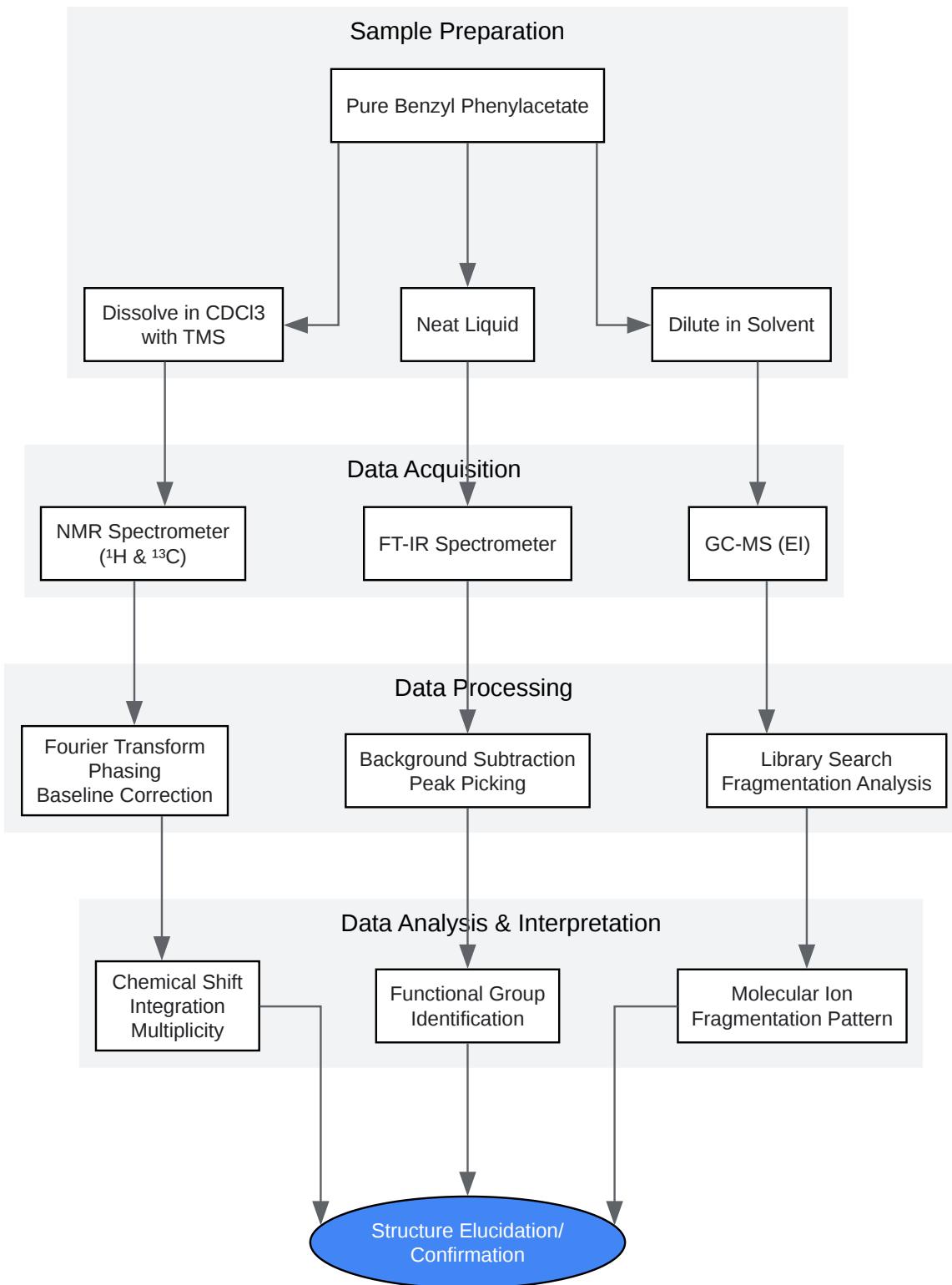
The mass spectrum of **benzyl phenylacetate** was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 100 °C to 250 °C. The mass spectrometer was operated in EI mode with an electron energy of 70 eV.

The ion source temperature was maintained at 230 °C, and the quadrupole mass analyzer scanned from m/z 40 to 400.[\[1\]](#)

Visualized Workflow: Spectroscopic Analysis of an Organic Compound

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **benzyl phenylacetate**, from sample preparation to data analysis and structure elucidation.

General Workflow for Spectroscopic Analysis

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Caption: Spectroscopic Analysis Workflow.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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